![molecular formula C8H3ClF3N3 B15201470 4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)
4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is characterized by the presence of a chlorine atom at the 4th position and a trifluoromethyl group at the 7th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide, leading to the formation of the desired pyridazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions and cost-effective reagents to ensure the economic viability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Applications De Recherche Scientifique
4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications
Mécanisme D'action
The mechanism of action of 4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various physiological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Pyridazine: A simpler analog without the chlorine and trifluoromethyl substituents.
Pyridazinone: A derivative with a keto group at the 3rd position.
Pyrimidine and Pyrazine: Other diazine compounds with different nitrogen atom arrangements.
Uniqueness: 4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorine and trifluoromethyl groups enhances its reactivity and potential biological activity compared to its simpler analogs .
Propriétés
Formule moléculaire |
C8H3ClF3N3 |
|---|---|
Poids moléculaire |
233.58 g/mol |
Nom IUPAC |
4-chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine |
InChI |
InChI=1S/C8H3ClF3N3/c9-5-3-13-15-7-4(5)1-2-6(14-7)8(10,11)12/h1-3H |
Clé InChI |
DHZMLADKCLYLEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C(=CN=N2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



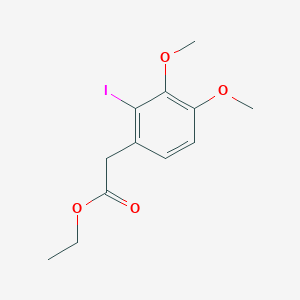
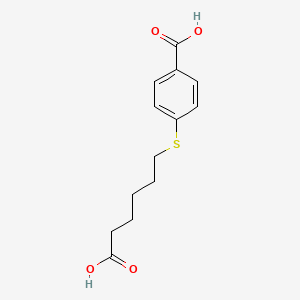

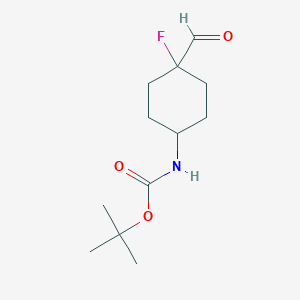
![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)
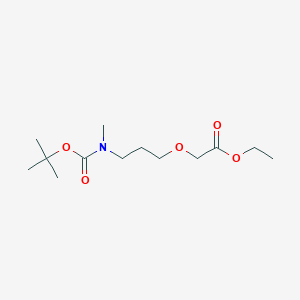

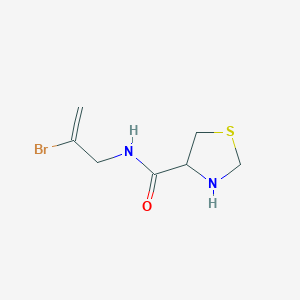
![2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide](/img/structure/B15201437.png)
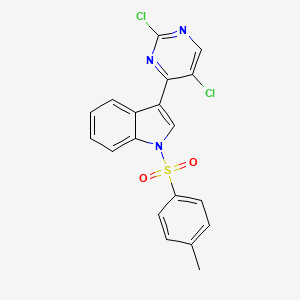
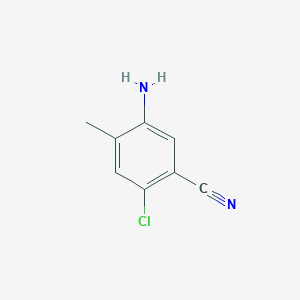
![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)

